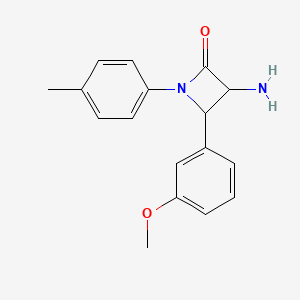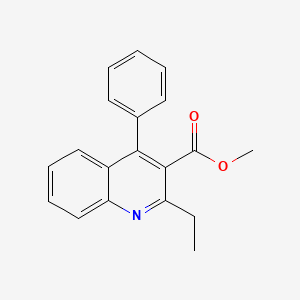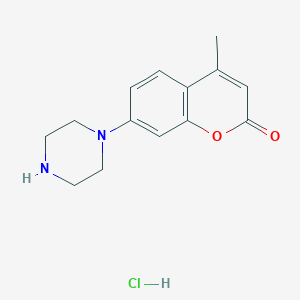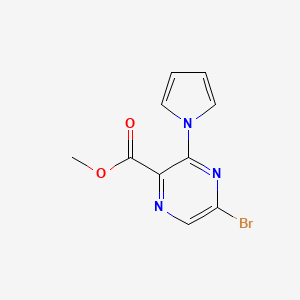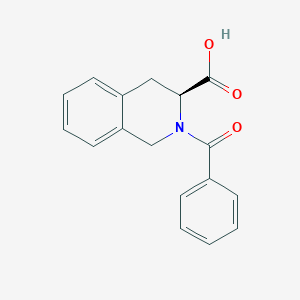![molecular formula C18H14N2O2 B11841543 Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- CAS No. 106910-71-8](/img/structure/B11841543.png)
Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide is a Schiff base compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from ethanol to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione: A similar Schiff base compound with applications in fluorescence sensing.
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Another Schiff base with unique photochromic and thermochromic properties.
Uniqueness
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .
Propriétés
Numéro CAS |
106910-71-8 |
|---|---|
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O2/c19-18(22)14-7-3-4-8-16(14)20-11-15-13-6-2-1-5-12(13)9-10-17(15)21/h1-11,21H,(H2,19,22) |
Clé InChI |
ACZOPDXPANCKJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
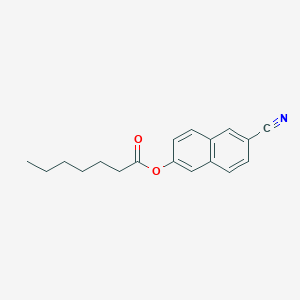
![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)


![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
